Lipiferolide Demonstrates 3.4-Fold Superior Antiplasmodial Potency Relative to Peroxyferolide in Plasmodium falciparum Assays
In a direct head-to-head comparison within the same antiplasmodial assay-guided fractionation study, lipiferolide (8) exhibited an IC50 of 1.8 μg/mL against Plasmodium falciparum, which is 3.4-fold more potent than the co-isolated sesquiterpene lactone peroxyferolide (7) (IC50 = 6.2 μg/mL) [1]. This quantitative difference establishes lipiferolide as the more active antiplasmodial constituent among the germacranolides present in L. tulipifera leaves [1].
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | 1.8 μg/mL |
| Comparator Or Baseline | Peroxyferolide: 6.2 μg/mL; Oxoglaucine: 9.1 μg/mL; Norglaucine: 22.0 μg/mL; Norushinsunine: 29.6 μg/mL |
| Quantified Difference | Lipiferolide is 3.4-fold more potent than peroxyferolide (1.8 vs. 6.2 μg/mL). |
| Conditions | In vitro antiplasmodial assay against Plasmodium falciparum; pure compounds isolated via antiplasmodial-assay guided fractionation [1]. |
Why This Matters
For malaria research programs screening natural product libraries, lipiferolide provides a >3-fold potency advantage over its closest structural analog from the same plant source, directly impacting hit-to-lead prioritization decisions.
- [1] Graziose, R., et al. (2011). Antiplasmodial activity of aporphine alkaloids and sesquiterpene lactones from Liriodendron tulipifera L. Journal of Ethnopharmacology, 133(1), 26-30. View Source
